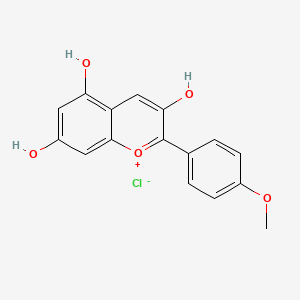
4-(Perfluorooct-1-yl)styrène
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
. It is characterized by the presence of a perfluorooctyl group attached to a styrene moiety, which imparts distinct hydrophobic and oleophobic properties.
Applications De Recherche Scientifique
4-(Perfluorooct-1-yl)styrene has diverse applications in scientific research:
Chemistry: Used in the synthesis of fluorinated polymers and copolymers with unique properties.
Biology: Investigated for its potential use in creating biocompatible materials.
Medicine: Explored for drug delivery systems due to its hydrophobic properties.
Industry: Utilized in the production of coatings, adhesives, and sealants with enhanced durability and resistance.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Perfluorooct-1-yl)styrene typically involves the reaction of perfluorooctyl iodide with styrene under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as a palladium complex, and a base, such as potassium carbonate, in an organic solvent like dimethylformamide. The reaction conditions often include elevated temperatures and inert atmosphere to ensure the desired product yield.
Industrial Production Methods: Industrial production of 4-(Perfluorooct-1-yl)styrene follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction parameters to ensure high purity and yield. The use of continuous flow reactors and advanced purification techniques, such as distillation and chromatography, are common in industrial settings.
Analyse Des Réactions Chimiques
Types of Reactions: 4-(Perfluorooct-1-yl)styrene undergoes various chemical reactions, including:
Polymerization: It can polymerize to form fluorinated polymers with unique properties.
Substitution Reactions: The perfluorooctyl group can participate in nucleophilic substitution reactions.
Addition Reactions: The vinyl group in styrene can undergo addition reactions with various reagents.
Common Reagents and Conditions:
Polymerization: Initiated by free radicals or cationic initiators under controlled temperature and pressure.
Substitution: Typically involves nucleophiles like amines or thiols under mild conditions.
Addition: Reagents such as hydrogen halides or halogens in the presence of catalysts.
Major Products:
Fluorinated Polymers: Resulting from polymerization.
Substituted Styrenes: From nucleophilic substitution reactions.
Addition Products: From reactions with hydrogen halides or halogens.
Mécanisme D'action
The mechanism of action of 4-(Perfluorooct-1-yl)styrene primarily involves its ability to undergo polymerization and form stable fluorinated polymers. The perfluorooctyl group imparts hydrophobic and oleophobic properties, making the resulting polymers highly resistant to solvents and chemicals. The vinyl group in styrene allows for various addition and substitution reactions, enabling the formation of diverse derivatives .
Comparaison Avec Des Composés Similaires
4-(Perfluorooctyl)benzene: Similar structure but lacks the vinyl group.
Perfluorooctyl acrylate: Contains a perfluorooctyl group but with an acrylate moiety instead of styrene.
Perfluorooctyl methacrylate: Similar to perfluorooctyl acrylate but with a methacrylate group.
Uniqueness: 4-(Perfluorooct-1-yl)styrene is unique due to the combination of the perfluorooctyl group and the styrene moiety, which imparts both hydrophobic properties and the ability to undergo polymerization and various chemical reactions. This makes it highly versatile for applications in different fields.
Propriétés
IUPAC Name |
1-ethenyl-4-(1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadecafluorooctyl)benzene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H7F17/c1-2-7-3-5-8(6-4-7)9(17,18)10(19,20)11(21,22)12(23,24)13(25,26)14(27,28)15(29,30)16(31,32)33/h2-6H,1H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBTAMHSPOTZDDY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC1=CC=C(C=C1)C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H7F17 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40679875 |
Source


|
| Record name | 1-Ethenyl-4-(heptadecafluorooctyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40679875 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
522.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
106209-21-6 |
Source


|
| Record name | 1-Ethenyl-4-(heptadecafluorooctyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40679875 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![6-(tert-Butoxycarbonyl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-2-carboxylic acid](/img/structure/B595486.png)
![7-iodo-[1,2,4]triazolo[1,5-a]pyridin-2-amine](/img/new.no-structure.jpg)

![3-[3-(Benzyloxy)phenyl]-5-methoxypyridine](/img/structure/B595490.png)
![(R)-[(RuCl(BINAP))2(mu-Cl)3[NH2Me2]](/img/structure/B595492.png)



